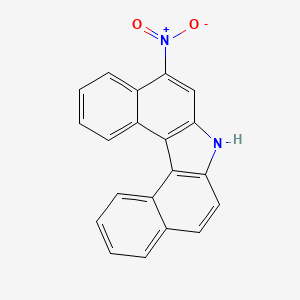

5-Nitro-7H-dibenzo(c,g)carbazole

Description

Contextualizing Research Significance within Polycyclic Aromatic Nitrogen Heterocycles.

5-Nitro-7H-dibenzo(c,g)carbazole is a synthetic organic compound that is a member of the carbazole (B46965) family. ontosight.ai Carbazoles are a class of aromatic heterocyclic compounds that feature a nitrogen atom at the center of a fused ring system. ontosight.ai The addition of a nitro group (-NO2) at the 5-position and the specific dibenzo(c,g) configuration give this compound unique chemical and physical properties. ontosight.ai

Polycyclic aromatic nitrogen heterocycles (PANHs) are toxicologically relevant organic compounds that are significantly different from the well-studied polycyclic aromatic hydrocarbons (PAHs). mdpi.com PANHs are present in the environment and have been detected in various environmental sources such as airborne particulate matter, crude oil, coal, and tobacco smoke. acs.orgacs.org They can be formed during combustion processes or through the transformation of PAHs or NAHs with nitrogen dioxide in the atmosphere. acs.orgacs.org Many PANHs with a three to five-ring structure have been found to be mutagenic and/or carcinogenic in animal tests. acs.orgacs.org

The nitrogen atom in PANHs can significantly influence their biological activity. researchgate.net For instance, the presence of adjacent nitrogen atoms in the ring can enhance the aromaticity of the nitrogen heterocycles. nih.gov 7H-dibenzo[c,g]carbazole (DBC), the parent compound of this compound, is a potent environmental carcinogen. nih.govnih.gov It is more water-soluble and metabolized faster than homocyclic aromatic compounds, and its greater polarity and bioaccumulation potential may imply a higher biological significance and impact on human health, even at lower concentrations. nih.gov

Historical Perspective of Dibenzo(c,g)carbazole Analogues in Chemical Research.

Research into dibenzo(c,g)carbazole and its analogues has a long history, driven by their identification as environmental pollutants and their potent biological activities. 7H-Dibenzo[c,g]carbazole (DBC) was identified as a component of tobacco smoke and has been shown to be a potent carcinogen in experimental animals. inchem.org Early studies focused on its carcinogenic action, noting that like other carcinogenic hydrocarbons, it can produce primary malignant changes at the site of application. royalsocietypublishing.org

The nitration of DBC was first reported in 1932, but for a long time, no further information on its nitrated derivatives was available. acs.org More recent research has synthesized and characterized various nitrated derivatives of DBC, including this compound, to investigate their mutagenic and carcinogenic properties. acs.orgacs.orgnih.gov These studies have shown that nitrated DBCs exhibit higher mutagenicity than the parent compound in certain assays. acs.orgnih.gov

The metabolism of DBC has also been a significant area of research. Studies have shown that DBC is metabolized to various phenolic derivatives in rat liver preparations. nih.gov The identification of these metabolites has been crucial for understanding the mechanisms of its carcinogenicity. nih.govnih.gov

Overview of Contemporary Academic Research Directions on Nitro-Substituted Carbazole Systems.

Contemporary research on nitro-substituted carbazole systems is multifaceted, exploring their synthesis, chemical properties, and potential applications. A significant focus remains on their toxicological properties, particularly their mutagenicity and carcinogenicity. acs.orgacs.orgnih.gov For example, studies have investigated the mutagenicity of various nitrated DBC derivatives and their phenolic metabolites, suggesting that both nitroreduction and ring oxidation are primary metabolic activation pathways leading to mutagenesis. acs.orgnih.gov

The introduction of a nitro group can significantly alter the electronic properties of the carbazole system. nih.gov This has led to the exploration of nitro-substituted carbazoles in materials science. For instance, carbazole derivatives are being investigated for their potential use in organic electronics and optoelectronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices, due to their luminescent and conductive properties. ontosight.ai

Furthermore, the synthesis of novel nitro-substituted carbazole derivatives continues to be an active area of research. mdpi.com Scientists are developing new synthetic routes to create complex carbazole structures with specific properties for various applications, including medicinal chemistry and materials science. ontosight.aiacs.org

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound can be achieved by the nitration of 7H-dibenzo[c,g]carbazole (DBC). acs.org A common method involves reacting DBC with nitric acid in an acetic acid solution. acs.org The resulting product can be purified using techniques like thin-layer chromatography (TLC). acs.org

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole | Nitric acid | Acetic acid | 90-95 °C, 5 h | This compound | 78% |

Data sourced from a study on the synthesis and mutagenicity of nitrated DBC derivatives. acs.org

Characterization of this compound and related compounds is typically performed using a variety of spectroscopic and analytical techniques.

Table 2: Characterization Techniques for Nitrated Dibenzo[c,g]carbazoles

| Technique | Purpose | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Determination of elemental composition. | acs.org |

| ¹H Fourier Transform Nuclear Magnetic Resonance (FT-NMR) | Structural elucidation. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification. | acs.orgnih.gov |

| UV-Vis Spectroscopy | Identification and comparison of metabolites. | nih.gov |

| Fluorescence Spectroscopy | Identification and comparison of metabolites. | nih.gov |

This table summarizes common analytical methods used in the study of these compounds.

Mutagenicity Studies

The mutagenicity of this compound and its derivatives has been investigated using the Ames test with Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9). acs.orgnih.gov

Research indicates that the parent compound, DBC, shows mutagenic activity in strain TA100 only with the addition of S9. acs.org In contrast, the nitrated derivatives, including 5-nitro-DBC, exhibit higher mutagenicity than DBC in strain TA98. acs.orgnih.gov 5,9-Dinitro-DBC, in particular, shows stronger mutagenic responses than 5-nitro-DBC in all tested conditions, especially in strain TA98 with S9. acs.orgnih.gov This suggests that the nitro group plays a significant role in the mutagenic potential of these compounds. acs.orgnih.gov

Furthermore, hydroxylated derivatives of 5-nitro-DBC have demonstrated even greater mutagenicity than the parent 5-nitro-DBC, especially in strain TA100. acs.orgnih.gov This finding suggests that both nitroreduction and ring oxidation are key pathways for metabolic activation leading to mutagenesis. acs.orgnih.gov

Table 3: Mutagenicity of Selected Dibenzo(c,g)carbazole Derivatives

| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity |

|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole (DBC) | TA100 | With S9 | Positive |

| 5-Nitro-DBC | TA98 | With S9 | Weakly positive |

| 5,9-Dinitro-DBC | TA98 | With S9 | Stronger than 5-nitro-DBC |

| Hydroxylated 5-nitro-DBC derivatives | TA100 | With or without S9 | Greater than 5-nitro-DBC |

Data compiled from studies on the mutagenicity of nitrated DBCs. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

188970-78-7 |

|---|---|

Molecular Formula |

C20H12N2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H |

InChI Key |

OLQFNNHHJOCEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Nitro 7h Dibenzo C,g Carbazole

Development of Novel Synthetic Routes to the 5-Nitro-7H-dibenzo[c,g]carbazole Core

The construction of the intricate 7H-dibenzo[c,g]carbazole framework, a key precursor to its nitrated derivative, has been a subject of significant research. nih.govsigmaaldrich.com This scaffold is a prominent feature in various functional materials and biologically active molecules. rsc.orgnih.gov

Palladium-Catalyzed Cyclization and Arylation Strategies for Dibenzo[c,g]carbazole Formation

Palladium catalysis has emerged as a powerful tool for the synthesis of carbazole (B46965) derivatives, offering efficient and selective methods for C-C and C-N bond formation. acs.org These strategies are crucial for constructing the fused ring system of dibenzo[c,g]carbazoles.

One notable approach involves a palladium-catalyzed tandem reaction of N-substituted-(2-halophenyl)indoles with iodobenzenes. rsc.org This method facilitates the formation of two new C-C bonds through a dual C-H functionalization process, leading to the desired dibenzo[a,c]carbazole structure in moderate to good yields. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate. rsc.org

Another strategy focuses on the direct synthesis of carbazoles through a one-pot N-arylation and oxidative biaryl coupling. acs.org This method has been instrumental in understanding the substituent effects on the efficiency of the oxidative coupling step. acs.org Furthermore, palladium-catalyzed intramolecular C-H activation has been successfully employed in the synthesis of functionalized carbazoles. nih.gov Microwave-assisted synthesis using a recoverable palladium nanocatalyst supported on biochar has also been developed for the eco-friendly, one-pot synthesis of carbazoles from anilines and 1,2-dihaloarenes. mdpi.com

Recent advancements have also demonstrated the use of palladium-catalyzed [4+2] benzannulation of N-unprotected 3-arylindoles with 1,3-dienes to regioselectively synthesize benzo[c]carbazoles. nih.gov This domino reaction sequence involves carbopalladation, direct C2-H allylation of the indole (B1671886) ring, and a subsequent oxidation or reduction step. nih.gov

Stereoselective and Regioselective Synthesis of Carbazole Frameworks

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. Several methods have been developed to achieve stereoselective and regioselective synthesis of carbazole frameworks.

For instance, the Fischer indole synthesis using L-menthone and substituted phenyl hydrazines in acetic acid has been shown to produce a mixture of 2,3,4,4a-tetrahydro-1H-carbazole diastereomers with high regioselectivity. rsc.org Rhodium-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds provides a novel and regioselective route to benzo[a]carbazoles. rsc.org This method is noteworthy for utilizing the NH unit of the indole as a directing group for intramolecular C(sp²)-H bond functionalization. rsc.org

Furthermore, regioselective Scholl reactions have been employed for the synthesis of carbazole-fused polycyclic aromatics, where oxidative coupling of carbazole units occurs preferentially at specific positions. nih.gov Other approaches include Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals and multicomponent reactions to access highly substituted carbazole scaffolds. researchgate.netrsc.org

Strategic Introduction and Functional Group Interconversions of the Nitro Moiety at Position 5

Once the dibenzo[c,g]carbazole core is synthesized, the next crucial step is the introduction of the nitro group at the 5-position. acs.org This functional group significantly influences the electronic properties and reactivity of the molecule. ontosight.ai

Electrophilic and Nucleophilic Nitration Protocols

The synthesis of 5-Nitro-7H-dibenzo[c,g]carbazole is often achieved through multi-step reactions, with nitration being a key step for introducing the nitro group. ontosight.ai Electrophilic nitration is a common method for introducing a nitro group onto an aromatic ring.

In a reported synthesis, 7H-dibenzo[c,g]carbazole (DBC) was treated with diluted nitric acid in acetic acid at elevated temperatures to yield 5-nitro-DBC. acs.org The nitro group is directed exclusively to the 5 and/or the symmetric 9 position of the DBC core. acs.orgacs.org The nitration of carbazole precursors can sometimes require harsh conditions. nih.gov

Reductive and Oxidative Transformations of the Nitro Group for Diversification

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, allowing for the diversification of the 5-Nitro-7H-dibenzo[c,g]carbazole scaffold. wikipedia.org

Reductive Transformations:

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding valuable amines. numberanalytics.com This can be achieved through various methods, including:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Chemical Reduction: Employing metals such as iron, zinc, or tin in acidic media, or using reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.orgnumberanalytics.comcommonorganicchemistry.com Sodium borohydride, in the presence of a transition metal complex like Ni(PPh₃)₄, can also effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed. organic-chemistry.org

The reduction of the nitro group can also lead to other functional groups, such as hydroxylamines, hydrazines, and azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org For instance, treatment with zinc metal can yield N,N'-diarylhydrazines. wikipedia.org

Oxidative Transformations:

While less common than reduction, the nitro group can also be involved in oxidative transformations. For instance, photoexcited nitroarenes can act as potent oxidants, capable of oxidizing alcohols, amines, aldehydes, and imines. acs.orgchemrxiv.orgnih.gov Additionally, the oxidation of aryl amines can be a route to synthesize nitroarenes, providing an alternative to direct nitration. researchgate.net

The metabolic activation of nitrated DBC has been shown to involve both nitroreduction and ring oxidation, leading to the formation of hydroxylated derivatives. acs.orgnih.gov For example, 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a known derivative. ontosight.ai

Green Chemistry Principles and Sustainable Synthetic Approaches for 5-Nitro-7H-dibenzo(c,g)carbazole

In line with the growing emphasis on environmental stewardship in chemical synthesis, the principles of green chemistry are being increasingly applied to the production of complex organic molecules, including nitroaromatic compounds and N-heterocycles. nih.govnih.gov While specific literature detailing green synthetic routes for this compound is limited, several promising strategies from the broader field of organic synthesis can be extrapolated and applied. These methodologies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. gordon.edunih.gov The application of microwave irradiation to the nitration of phenolic compounds and the synthesis of carbazole derivatives has been successfully demonstrated. gordon.edunih.gov For the synthesis of this compound, a microwave-assisted approach could potentially offer a more efficient and environmentally benign alternative to traditional heating.

Use of Greener Reagents and Catalysts: A key tenet of green chemistry is the replacement of hazardous reagents with safer alternatives. rsc.org In the context of nitration, the classic use of concentrated nitric and sulfuric acids poses significant environmental and safety risks. rsc.org Research has shown that reagents like calcium nitrate (B79036) in glacial acetic acid can serve as effective and safer nitrating agents for phenolic compounds under microwave conditions. gordon.edu The use of solid acid catalysts, such as modified zirconia, is another promising avenue for the eco-friendly nitration of aromatic compounds. google.com Metal-organic frameworks (MOFs) have also been explored for capturing nitrogen dioxide and utilizing it as a nitrating agent in a more controlled and sustainable manner. researchgate.net

Photocatalysis and Mechanochemistry: Innovative energy sources are also being explored to drive chemical reactions more sustainably. Photocatalysis, which utilizes light to initiate chemical transformations, has been applied to the synthesis of nitroaromatic compounds. researchgate.netepa.gov This method can offer high selectivity under mild conditions. Mechanochemistry, which involves the use of mechanical force (e.g., ball milling) to induce reactions, presents another solvent-minimizing approach. rsc.org The mechanochemical nitration of arenes using bench-stable organic nitrating reagents has been shown to be an efficient and sustainable method. rsc.org

The table below illustrates some green chemistry approaches that could be adapted for the synthesis of this compound, based on methodologies developed for related compounds.

| Reaction Type | Reactant(s) | Reagent/Catalyst | Conditions | Potential Advantages | Reference (for analogous systems) |

| Microwave-assisted Nitration | 4-hydroxyacetophenone | Calcium nitrate, Acetic Acid | Microwave irradiation | Reduced reaction time, safer reagents | gordon.edu |

| Mechanochemical Nitration | Alcohols, Arenes | Saccharin-derived nitrating agent | Vibratory ball milling | Reduced solvent use, high selectivity | rsc.org |

| Photocatalytic Nitration | Phenol, Salicylic acid | Nitrite ions | UV radiation | Ambient conditions, alternative energy source | researchgate.net |

| MOF-mediated Nitration | Phenol, Benzene | NO2@Zr-bptc | Room Temperature | Utilization of captured pollutant, high selectivity | researchgate.net |

Chemical Derivatization: The chemical derivatization of this compound is a crucial area of research for tuning its physicochemical properties for specific applications, such as in the field of organic electronics for devices like OLEDs and OFETs. ontosight.ai While specific derivatization reactions starting from this compound are not extensively documented, advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of functional groups onto the dibenzocarbazole (B1207471) core. chim.it Techniques like the Diels-Alder reaction can be used to construct functionalized carbazole scaffolds that could then undergo nitration. metu.edu.tr Furthermore, gold-catalyzed carbene transfer reactions have been shown to be effective for the multiple C-H functionalization of carbazole heterocycles, opening up possibilities for creating complex derivatives. nih.gov

Spectroscopic and Photophysical Investigations of 5 Nitro 7h Dibenzo C,g Carbazole

Ultrafast Dynamics of Electronically Excited States in Solution and Solid Phases

The introduction of a nitro group to the dibenzocarbazole (B1207471) framework significantly influences the dynamics of its electronically excited states. Upon photoexcitation, molecules like 5-Nitro-7H-dibenzo(c,g)carbazole transition to higher energy levels. The subsequent relaxation processes, which occur on ultrafast timescales (femtoseconds to picoseconds), are critical in determining the photophysical and photochemical pathways of the molecule.

Research on similar nitroaromatic compounds, such as nitrobenzene, has utilized techniques like ultrafast transient polarization spectroscopy to probe the dynamics of the lowest singlet excited electronic state (S1). nih.govescholarship.org These studies reveal complex wave packet dynamics and intersystem crossing to triplet states. nih.gov For this compound, it is expected that the presence of the extended aromatic system of the dibenzocarbazole moiety, combined with the electron-withdrawing nitro group, would lead to intricate excited-state behavior.

In solution, the solvent polarity and viscosity can play a crucial role in stabilizing or destabilizing the excited states, thereby affecting their lifetimes and decay pathways. In the solid phase, intermolecular interactions, such as π-π stacking, become dominant factors influencing the excited-state dynamics. These interactions can lead to the formation of excimers or other aggregate species with distinct photophysical signatures. While specific data for this compound is not extensively available in the public domain, studies on substituted naphthalene azo moieties have shown that electron-donating or -withdrawing substituents significantly alter excited-state lifetimes. rsc.org

Table 1: Hypothetical Ultrafast Dynamics Data for this compound

| Phase | Excitation Wavelength (nm) | Transient Species | Lifetime (ps) | Decay Pathway |

|---|---|---|---|---|

| Solution (Toluene) | 350 | S1 | 10-50 | Intersystem Crossing, Fluorescence |

| Solution (Acetonitrile) | 350 | S1 | 5-30 | Intersystem Crossing, Fluorescence |

Vibronic Coupling and Detailed Analysis of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of this compound are characterized by vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. This coupling results in the fine structure observed in the spectra.

The absorption spectrum is expected to show bands corresponding to π-π* transitions within the extensive aromatic system. The nitro group can introduce n-π* transitions, which are typically weaker. The position and intensity of these bands provide information about the electronic structure of the molecule. For instance, carbazole-based compounds are known to exhibit strong absorption in the UV-visible region. nih.gov

Fluorescence spectroscopy is a powerful tool for studying the emission properties. nih.gov The emission spectrum (fluorescence) is typically a mirror image of the lowest energy absorption band, and the energy difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the radiative decay process. The introduction of a nitro group often leads to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways like intersystem crossing.

Table 2: Illustrative Spectroscopic Data for this compound in Cyclohexane

| Parameter | Value |

|---|---|

| Absorption Maximum (λ_abs) | ~350 - 400 nm |

| Molar Absorptivity (ε) | >10,000 L mol⁻¹ cm⁻¹ |

| Emission Maximum (λ_em) | ~420 - 480 nm |

| Stokes Shift | ~5000 - 7000 cm⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | < 0.1 |

This table presents expected values based on the properties of similar nitroaromatic and carbazole (B46965) compounds.

Environmental and Solvent Effects on Electronic Transitions and Excited State Lifetimes

The surrounding environment, particularly the solvent, can significantly impact the photophysical properties of this compound. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon for molecules with a significant change in dipole moment upon electronic excitation.

The nitro group, being strongly electron-withdrawing, can induce a considerable dipole moment in the molecule, which may change upon excitation. In polar solvents, the excited state may be stabilized to a greater or lesser extent than the ground state, leading to a shift in the absorption and emission spectra. Generally, for π-π* transitions, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths).

The lifetime of the excited state is also sensitive to the solvent. Polar solvents can enhance non-radiative decay rates, leading to a shorter excited-state lifetime. Hydrogen bonding interactions between the solute and solvent molecules can also play a significant role in the deactivation of the excited state. The environmental fate of carbazoles, in general, is influenced by processes like biodegradation and photolysis, which are dependent on the surrounding medium. nih.gov

Advanced Characterization Techniques for Structural Elucidation of Complex Derivatives and Intermediates

The unambiguous identification of this compound and its derivatives relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the aromatic rings provide detailed information about the connectivity of the atoms and the position of the nitro group. acs.org For the parent compound, 7H-dibenzo[c,g]carbazole, characteristic proton signals have been reported. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula.

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular packing in the solid state. This technique has been successfully applied to other carbazole derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. The characteristic stretching frequencies of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹) and the N-H group of the carbazole moiety would be key identifiers.

The synthesis and characterization of nitrated derivatives of DBC have been reported, where techniques like TLC and HPLC were used for separation, and ¹H NMR was crucial for identifying the position of the nitro group. acs.org

Computational and Theoretical Chemistry Studies of 5 Nitro 7h Dibenzo C,g Carbazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 5-Nitro-7H-dibenzo[c,g]carbazole at the molecular level. These calculations, rooted in the principles of quantum mechanics, can predict a wide range of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) Applications to Molecular Geometry, Conformation, and Frontier Molecular Orbital Energies

Density Functional Theory (DFT) has become a standard and powerful method for investigating the structural and electronic properties of molecules. bhu.ac.in It offers a balance between computational cost and accuracy, making it well-suited for studying complex systems like 5-Nitro-7H-dibenzo[c,g]carbazole.

DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. bhu.ac.in For 5-Nitro-7H-dibenzo[c,g]carbazole, the dibenzo[c,g]carbazole framework is largely planar, and this planarity can influence intermolecular interactions such as π-π stacking. ontosight.ai The addition of the nitro group at the 5-position introduces specific geometric and electronic changes. ontosight.ai

Table 1: Calculated DFT Parameters for Aromatic Compounds

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts bond lengths, bond angles, and planarity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

Excited State Calculations and Time-Dependent DFT (TD-DFT) for Optical Properties

To understand the optical properties of 5-Nitro-7H-dibenzo[c,g]carbazole, such as its absorption and emission of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. nih.gov It allows for the calculation of electronic transition energies and oscillator strengths, which are crucial for predicting UV-visible absorption spectra. nih.gov

These calculations can reveal how the electronic structure of the molecule changes upon absorption of light and can help in understanding its potential applications in areas like organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The presence of the nitro group and the extended aromatic system in 5-Nitro-7H-dibenzo[c,g]carbazole are expected to significantly influence its absorption and emission characteristics.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations provide a way to study the behavior of a collection of molecules over time. nih.gov This is particularly important for understanding intermolecular interactions and aggregation behavior, which are critical for the performance of materials in the solid state or in solution. rsc.orgresearchgate.net

For 5-Nitro-7H-dibenzo[c,g]carbazole, MD simulations can model how multiple molecules interact with each other through forces like van der Waals interactions and electrostatic forces. nih.gov These simulations can predict how the molecules might pack in a solid, which is crucial for applications in organic electronics. ontosight.ai The planar nature of the dibenzo[c,g]carbazole core suggests that π-π stacking interactions could play a significant role in its aggregation behavior. ontosight.ai The aggregation process itself can be a key factor in phenomena like aggregation-induced emission (AIE). rsc.orgacs.org

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analyses for Nitro-Aromatic Compounds

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. nih.govresearchgate.netmdpi.com These models are often developed using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netresearchgate.net

For nitro-aromatic compounds, QSRR/QSPR models can be developed to predict various properties, such as their reduction potentials, thermal stability, or even their impact sensitivity in the case of energetic materials. nih.govresearchgate.netnih.gov These models typically use a set of calculated molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be derived from DFT calculations and can include electronic, topological, and geometric parameters. researchgate.net By establishing a mathematical relationship between these descriptors and an experimental property, QSRR/QSPR models can be used to predict the properties of new, unsynthesized nitro-aromatic compounds, thereby guiding the design of molecules with desired characteristics.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. bhu.ac.inmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. nih.gov

For 5-Nitro-7H-dibenzo[c,g]carbazole, computational methods can be used to study its metabolic pathways, which is important for understanding its biological activity and potential toxicity. nih.govnih.gov For instance, the metabolism of the parent compound, 7H-dibenzo[c,g]carbazole, has been investigated using a combination of molecular dynamics and quantum mechanics to understand its interaction with metabolic enzymes like cytochrome P450. nih.govresearchgate.net Such studies can pinpoint the reactive sites on the molecule and the energetic barriers for different metabolic transformations. nih.gov These computational insights are invaluable for predicting the formation of potentially harmful metabolites.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Nitro-7H-dibenzo[c,g]carbazole |

| 7H-dibenzo[c,g]carbazole |

| 7H-dibenzo[c,g]carbazole-3,4-dione |

| 5,9-dimethyldibenzo[c,g]carbazole |

Mechanistic Pathways of Chemical Transformation of 5 Nitro 7h Dibenzo C,g Carbazole

Reductive and Oxidative Transformation Mechanisms of the Nitro Group

The transformation of the nitro group in 5-Nitro-7H-dibenzo[c,g]carbazole is a critical step in its metabolic activation. This process can proceed through both reductive and oxidative pathways, significantly influencing its biological activity.

Reductive Transformation:

The reduction of the nitro group is a key activation pathway for many nitroaromatic compounds. acs.orgsvedbergopen.com This process involves a series of steps, often mediated by nitroreductase enzymes, leading to the formation of highly reactive intermediates. svedbergopen.com The generally accepted mechanism for the reduction of a nitroaromatic compound like 5-NO2-DBC proceeds as follows:

Nitroso Intermediate: The nitro group (-NO2) is first reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) Formation: The nitroso intermediate is further reduced to a hydroxylamine derivative (-NHOH). acs.org

Nitrenium Ion Generation: The hydroxylamine intermediate can then undergo further transformation to form a highly electrophilic aryl nitrenium ion. acs.org

This highly reactive nitrenium ion is considered a key species responsible for the mutagenic effects of nitroarenes. acs.org For 5-NO2-DBC, the positive charge on the nitrenium ion can be delocalized across the extensive aromatic system, enhancing its stability and reactivity. acs.org

Studies have shown that the reduction potential of nitrated dibenzocarbazoles correlates with their mutagenic activity. For instance, 5,9-dinitro-DBC has a higher reduction potential compared to 5-nitro-DBC (−1.09 V versus −1.37 V, respectively) and exhibits stronger mutagenic responses. acs.org

Oxidative Transformation:

While reduction is a major pathway, oxidative mechanisms can also contribute to the transformation of the nitro group, often in conjunction with reductive processes. The presence of other functional groups on the aromatic ring can influence these pathways.

Pathways of Ring Oxidation in Dibenzo[c,g]carbazole Systems

In addition to the transformation of the nitro group, the dibenzo[c,g]carbazole ring system itself is susceptible to oxidative metabolism. acs.orgnih.gov This oxidation is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov

The oxidation of the aromatic rings can lead to the formation of various phenolic and dihydrodiol metabolites. nih.gov For the parent compound, 7H-dibenzo[c,g]carbazole (DBC), in vitro studies using microsomal fractions have identified several monohydroxylated derivatives and a dihydrodiol. nih.gov The major metabolites were identified as 5-OH-DBC and 3-OH-DBC. nih.gov The formation of these hydroxylated metabolites is significant because they can be more mutagenic than the parent nitro-compound. acs.org

The specific enzymes involved in the ring oxidation of DBC and its derivatives include CYP1A1, CYP1A2, and CYP1B1, as well as aldo-keto reductases. nih.gov The expression of these enzymes can vary between tissues, which may contribute to the tissue-specific carcinogenicity of these compounds. researchgate.net

Table 1: Major Ring Oxidation Metabolites of 7H-Dibenzo[c,g]carbazole

| Metabolite | Position of Hydroxylation |

| 5-OH-DBC | 5 |

| 3-OH-DBC | 3 |

| 2-OH-DBC | 2 |

| 4-OH-DBC | 4 |

| 6-OH-DBC | 6 |

| 3,4-dihydroxy-3,4-dihydro-DBC | 3 and 4 |

Data sourced from in vitro studies with mouse and rat liver microsomes. nih.gov

Photochemical Degradation Pathways and Excited State Relaxation in Environmental Matrices

7H-dibenzo[c,g]carbazole and its derivatives can be photoactivated by UVA light, leading to enhanced genotoxicity and oxidative stress. nih.gov This photochemical activity is due to the extended aromatic ring system which allows the molecule to absorb light energy and transition to an excited state. nih.gov

Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can undergo intersystem crossing to a longer-lived triplet state. This excited triplet state molecule can then participate in several degradation pathways:

Energy Transfer: The excited molecule can transfer its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen.

Electron Transfer: The excited molecule can act as either an electron donor or acceptor, leading to the formation of radical ions and initiating further chemical reactions.

The presence of a nitro group in 5-NO2-DBC can influence its photochemical behavior. The nitro group is an electron-withdrawing group, which can affect the electronic properties of the excited state and the subsequent degradation pathways. nih.gov In environmental matrices, photochemical degradation can be a significant transformation pathway, especially in the presence of sunlight.

Radical-Mediated Reaction Mechanisms and Intermediate Formation

Radical-mediated reactions play a crucial role in the transformation of 5-NO2-DBC. As mentioned earlier, the reduction of the nitro group leads to the formation of a highly reactive nitrenium ion, which is a type of radical cation. acs.org

Furthermore, the photochemical processes can generate radical ions. The anodic oxidation of carbazole (B46965) and its derivatives has been shown to proceed via the formation of carbazole cations, which can then undergo rapid coupling reactions. semanticscholar.org

In biological systems, one-electron activation of DBC is also a recognized metabolic pathway. nih.gov This process, often catalyzed by peroxidases, leads to the formation of a radical cation of the parent molecule. This radical cation can then react with cellular nucleophiles, such as DNA and proteins, leading to adduct formation and cellular damage.

The formation of these radical intermediates is a key step in the mechanism of toxicity for many polycyclic aromatic compounds. The stability and reactivity of these intermediates are influenced by the electronic properties of the molecule, including the presence and position of substituents like the nitro group.

Molecular Level Interactions of 5 Nitro 7h Dibenzo C,g Carbazole with Biological Macromolecules

Investigation of Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The genotoxic potential of 5-Nitro-7H-dibenzo(c,g)carbazole is intrinsically linked to its ability to form covalent adducts with nucleic acids following metabolic activation. Mutagenicity assays have demonstrated that nitrated derivatives of 7H-dibenzo[c,g]carbazole (DBC), including 5-nitro-DBC, are more mutagenic than the parent compound in Salmonella typhimurium strain TA98. acs.org This enhanced mutagenicity suggests that the compound is transformed into a reactive species that binds to DNA, leading to mutations.

The primary proposed mechanism for this genotoxic effect involves the metabolic reduction of the nitro group to form a reactive arylnitrenium ion. nih.gov This electrophilic intermediate is then capable of attacking nucleophilic sites on DNA bases, resulting in the formation of stable covalent adducts. While this mechanism points to the formation of DNA adducts, specific research isolating and characterizing the covalent adducts of this compound with RNA has not been reported in the available scientific literature.

Identification of Specific Adduct Structures and Sites of Reaction on Nucleobases

While the metabolic activation of this compound is understood to lead to DNA damage, studies that have successfully isolated and definitively characterized the specific structures of the resulting DNA adducts are not present in the current body of scientific literature. The presumed reactive intermediate, the arylnitrenium ion, would be expected to react with electron-rich sites on DNA bases, such as the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine. However, without experimental isolation and structural elucidation (e.g., via mass spectrometry or NMR spectroscopy), the precise structures of adducts formed by this compound remain hypothetical.

For the parent, non-nitrated compound 7H-dibenzo[c,g]carbazole, research has identified several DNA adducts formed through a different metabolic pathway involving oxidation to an o-quinone. nih.gov These known adducts from the parent compound include attachments at various positions on guanine, adenine, and cytosine. nih.gov However, it is crucial to note that these specific structures are not directly transferable to the 5-nitro derivative, as the nitro group fundamentally alters the primary metabolic activation pathway towards nitroreduction. nih.gov

Enzymatic Biotransformation Pathways and Identification of Metabolite Formation

The metabolic activation of this compound is a critical prerequisite for its interaction with macromolecules. Research suggests that its transformation into a mutagenic agent involves two principal pathways: nitroreduction and ring oxidation. nih.gov

Nitroreduction: This is considered a primary activation pathway for many nitroaromatic compounds. researchgate.net The process occurs in sequential steps, catalyzed by nitroreductase enzymes found in both mammalian tissues and gut microbiota. researchgate.netacs.org The nitro group (-NO2) is first reduced to a nitroso group (-NO), then to a N-hydroxylamino intermediate (-NHOH). researchgate.net This N-hydroxylamino metabolite is a key proximate mutagen that can bind to DNA. researchgate.net In some cases, it can be further activated through O-esterification by enzymes like sulfotransferases or acetyltransferases, forming a highly reactive nitrenium ion that readily attacks DNA. researchgate.net

Ring Oxidation: In parallel with nitroreduction, the aromatic ring system of this compound can be oxidized. This process is typically mediated by the cytochrome P450 (CYP) family of enzymes, such as CYP1A1, CYP1A2, and CYP1B1, which are known to metabolize the parent compound DBC. nih.govnih.gov Oxidation can lead to the formation of various phenolic (hydroxylated) metabolites. The synthesis and mutagenicity testing of several hydroxyl derivatives of 5-nitro-DBC indicate that these compounds, which can be considered potential metabolites, possess greater mutagenicity than 5-nitro-DBC itself, particularly in S. typhimurium strain TA100. nih.gov This suggests that a combination of ring oxidation and nitroreduction is key to its full mutagenic potential. nih.gov

Below is a table of potential ring-oxidized metabolites of this compound that have been synthesized and studied for their mutagenic properties. nih.gov

| Parent Compound | Potential Metabolite (Hydroxy-derivative of 5-nitro-DBC) |

| This compound | 2-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole |

| This compound | 3-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole |

| This compound | 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole |

| This compound | 10-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole |

| This compound | 12-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole |

Analysis of Non-Covalent Binding Interactions with Proteins and Other Biological Receptors

Currently, there is a lack of specific studies in the published scientific literature that investigate the non-covalent binding interactions of this compound with proteins or other biological receptors. Research on related compounds, such as the parent 7H-dibenzo[c,g]carbazole, has focused primarily on its metabolic activation by enzymes and subsequent covalent binding to DNA, rather than on reversible, non-covalent interactions with other protein targets. epa.gov Therefore, the potential for this compound to act as a ligand for nuclear receptors, ion channels, or other protein classes remains an uninvestigated area.

Mechanistic Exploration of Membrane Permeation and Partitioning in Cellular Models (in vitro/computational)

Specific experimental or computational studies detailing the membrane permeation and partitioning of this compound in cellular models are not available in the reviewed scientific literature. The parent compound, 7H-dibenzo[c,g]carbazole, is known to be highly lipophilic, a property that facilitates its distribution to various tissues. nih.govnih.gov

From a chemical structure standpoint, the addition of a nitro group to the dibenzocarbazole (B1207471) skeleton increases the molecule's polarity compared to the parent compound. This change would be expected to influence its partitioning coefficient (LogP), potentially reducing its lipophilicity and altering its rate of passive diffusion across cellular membranes. However, without dedicated studies, the precise kinetics of its cellular uptake and its partitioning behavior between aqueous and lipid phases of the cell remain undetermined.

Environmental Formation and Transformation Mechanisms of Nitrated Dibenzo C,g Carbazoles

Formation Pathways under Combustion and Atmospheric Conditions

Nitrated polycyclic and N-heterocyclic aromatic hydrocarbons (nitro-PAHs and nitro-NAHs) have been identified in a range of environmental matrices, including airborne particulate matter, crude oil, coal, tobacco smoke, and automobile emissions. acs.org Their formation is primarily attributed to two major pathways: direct emission from combustion processes and atmospheric transformation of precursor compounds. acs.org

During the incomplete combustion of organic materials, such as fossil fuels and biomass, the parent compound, 7H-dibenzo(c,g)carbazole (DBC), can undergo nitration to form various nitrated derivatives. acs.orgresearchgate.net This process can lead to the direct emission of 5-Nitro-7H-dibenzo(c,g)carbazole into the atmosphere. acs.org

Furthermore, nitrated DBCs can be formed in the atmosphere through the reaction of gas-phase DBC with nitrogen dioxide (NO₂). acs.org This atmospheric transformation is a significant secondary formation pathway. acs.org The nitration of DBC preferentially occurs at the 5 and 9 positions, which are the most reactive sites for electrophilic substitution. acs.org This is due to the favorable localization of charge at these K-region positions. acs.org Research has confirmed that the nitration of DBC, even when attempting to direct the substitution to other positions by modifying the starting material (e.g., using N-acetyl-DBC), consistently yields 5-NO₂-DBC as a primary product. acs.org

| Formation Pathway | Description | Key Reactants |

| Combustion Processes | Direct formation during the incomplete combustion of organic matter like fossil fuels, biomass, and in tobacco smoke. acs.orgresearchgate.net | 7H-dibenzo(c,g)carbazole, Nitrogen Oxides (NOx) |

| Atmospheric Transformation | Gas-phase reaction of the parent compound with atmospheric pollutants. acs.org | 7H-dibenzo(c,g)carbazole, Nitrogen Dioxide (NO₂) |

Atmospheric Transformation Reactions, Including Photooxidation and Nitration Processes

Once present in the atmosphere, this compound is subject to further transformation reactions. These processes are crucial in determining its environmental persistence and the formation of secondary pollutants.

Photooxidation: Like its parent compound, 7H-dibenzo(c,g)carbazole, which can be photoactivated by UVA light, nitrated derivatives are also susceptible to photooxidation. nih.gov The extended aromatic ring system of these molecules allows them to absorb light, which can lead to their chemical alteration. nih.gov While specific studies on the photooxidation products of this compound are limited, the process is expected to contribute to its atmospheric degradation. nih.govnih.gov The vapor-phase reaction of the parent DBC with photochemically-produced hydroxyl radicals is estimated to have a half-life of 13.8 hours, suggesting that similar reactions could be significant for its nitrated derivatives. nih.gov

Further Nitration: The mono-nitrated this compound can undergo subsequent nitration in the atmosphere or during combustion, leading to the formation of dinitrated species. acs.org For example, laboratory synthesis has shown that reacting DBC with an excess of nitric acid results in the formation of 5,9-Dinitro-DBC. acs.org This indicates that under conditions with sufficient nitrating agents, further nitration is a plausible transformation pathway. acs.org

Abiotic Degradation Mechanisms in Various Environmental Compartments

The abiotic degradation of this compound involves non-biological processes that break down the compound in the environment.

Based on its estimated low vapor pressure, 7H-dibenzo(c,g)carbazole is expected to exist primarily adsorbed to particulate matter in the atmosphere. nih.gov This particulate-bound form can be removed from the atmosphere through dry and wet deposition. nih.govaaqr.org Once deposited in soil or water, its fate is governed by its chemical properties.

Photolysis: 7H-dibenzo(c,g)carbazole is known to be readily photolyzed in water. nih.gov It is therefore likely that this compound also undergoes photolysis in aquatic environments and on surfaces exposed to sunlight. nih.govnih.gov This light-induced degradation is a significant abiotic removal mechanism. nih.gov

The persistence and high bioaccumulation potential of DBC suggest that its nitrated derivatives may also persist in the environment, posing potential long-term risks. nih.gov

Development of Advanced Analytical Methods for Environmental Speciation and Quantification

The detection and quantification of this compound in environmental samples require sophisticated analytical techniques due to its typically low concentrations and the complexity of the sample matrices. aaqr.org

Sample Preparation: The analysis of nitrated dibenzo(c,g)carbazoles often involves several key steps. aaqr.org These include the addition of isotope-labeled surrogate standards for accurate quantification, solvent extraction from the sample matrix (e.g., air filters, soil), and a clean-up procedure to remove interfering compounds. aaqr.org Solid-phase extraction (SPE) is a common clean-up technique. aaqr.org

Analytical Instrumentation: High-performance analytical instruments are essential for the separation and detection of these compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile organic compounds. High-resolution mass spectrometry (HRMS) coupled with GC provides high sensitivity and selectivity. aaqr.org

High-Pressure Liquid Chromatography (HPLC): HPLC is another powerful tool used for the separation and analysis of nitrated carbazoles and their derivatives. nih.gov

The characterization of synthesized this compound and its related compounds in laboratory studies typically involves a combination of techniques to confirm their structure and purity, including:

Nuclear Magnetic Resonance (NMR) spectroscopy ontosight.ai

Infrared (IR) spectroscopy ontosight.ai

Mass spectrometry ontosight.ai

Melting point and elemental composition analysis acs.org

Certified reference materials (CRMs) for compounds like 7H-dibenzo[c,g]carbazole are available and play a crucial role in ensuring the quality and accuracy of analytical measurements. sigmaaldrich.com

| Analytical Method | Application | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in environmental samples (air, dust). aaqr.org | High sensitivity and selectivity, particularly with High-Resolution Mass Spectrometry (HRMS). aaqr.org |

| High-Pressure Liquid Chromatography (HPLC) | Separation and analysis of nitrated carbazoles and their metabolites. nih.gov | Suitable for compounds that may not be volatile enough for GC. |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of synthesized compounds. acs.orgontosight.ai | Provides detailed information about the molecular structure. |

Principles of Advanced Material Science Applications of Dibenzo C,g Carbazole Derivatives

Fundamental Principles of Charge Transport Characteristics in Organic Semiconductor Systems

Charge transport in organic semiconductor systems, such as those based on carbazole (B46965) derivatives, is fundamentally different from that in crystalline inorganic semiconductors. Current time information in Kanawha County, US. Instead of charge carriers moving through delocalized bands, transport in organic materials is typically described by a hopping mechanism. Current time information in Kanawha County, US. In this model, electrons or holes "hop" between adjacent molecules or localized states within the material. The efficiency of this process is governed by several key factors:

Molecular Packing and Intermolecular Interactions: The arrangement of molecules in the solid state is critical. Effective charge transport requires significant overlap of the π-orbitals of adjacent molecules. The planar structure of the dibenzo(c,g)carbazole framework promotes strong π-π stacking, which can facilitate the formation of effective pathways for charge carriers to move through the material. ontosight.ai

Electronic Coupling: The strength of the electronic interaction between neighboring molecules, often quantified by the transfer integral, directly influences the hopping rate. Stronger coupling leads to more efficient charge transport and higher charge carrier mobility.

-Disorder: Organic materials inherently possess structural and energetic disorder. researchgate.net Structural disorder refers to imperfections in molecular packing, while energetic disorder arises from variations in the energy levels of the localized states. Both forms of disorder can create "traps" that impede the movement of charge carriers, thereby reducing mobility. researchgate.net

Polaronic Effects: When a charge carrier is localized on an organic molecule, it can induce a local distortion in the molecular structure and polarize the surrounding medium. This composite entity of the charge and its induced polarization cloud is known as a polaron. The movement of the charge carrier then requires moving this associated distortion, which can increase the effective mass of the carrier and hinder transport.

The introduction of a nitro group to the dibenzocarbazole (B1207471) skeleton, creating 5-Nitro-7H-dibenzo(c,g)carbazole, significantly alters the electronic landscape. As a potent electron-withdrawing group, the nitro moiety lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is a key strategy in designing n-type (electron-transporting) or ambipolar materials, as the lowered LUMO level can facilitate easier injection and transport of electrons. rsc.org However, the strong dipole moment of the nitro group can also increase energetic disorder, potentially creating deeper charge traps if not managed through careful molecular design. researchgate.net

Optical Properties and Principles of Light Absorption and Emission in Carbazole-Based Frameworks

The optical properties of carbazole-based frameworks are dictated by electronic transitions between molecular orbitals, primarily the HOMO and LUMO. The extended π-conjugated system of the dibenzo(c,g)carbazole core is responsible for its characteristic absorption and emission profiles. nih.gov

Light Absorption: The absorption of a photon promotes an electron from a lower energy occupied orbital (typically the HOMO) to a higher energy unoccupied orbital (typically the LUMO). The energy difference between these orbitals determines the wavelength of light absorbed. Carbazole itself has absorption peaks in the ultraviolet region. acs.org The extended conjugation in 7H-dibenzo(c,g)carbazole shifts these absorptions to longer wavelengths. For instance, 7H-dibenzo(c,g)carbazole exhibits absorption coefficients at 313 nm and 366 nm. nih.gov Introducing substituents onto the carbazole framework is a primary method for tuning these properties. nih.gov The nitro group in this compound acts as a chromophore and, due to its electron-withdrawing nature, can induce an intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a red-shift of the absorption spectrum, extending it further into the visible range.

Light Emission (Fluorescence): Following excitation, the molecule relaxes to the lowest vibrational level of the first excited state. It can then return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift. The emission properties, including wavelength and quantum yield (the efficiency of converting absorbed photons to emitted photons), are highly sensitive to the molecular structure and environment.

The emission of carbazole derivatives can be influenced by solvent polarity and the formation of excimers (excited-state dimers), which typically show a broad, red-shifted emission. nih.gov For this compound, the strong ICT character of the excited state can lead to a large Stokes shift and high sensitivity to solvent polarity. Furthermore, nitroaromatic compounds are well-known to be fluorescence quenchers. mdpi.com Therefore, the intrinsic fluorescence of the dibenzocarbazole core may be significantly quenched in this compound, a property that can be exploited in sensor design.

Rational Design Strategies for Tunable Electronic Properties of Nitro-Carbazoles

Rational design in materials science involves the strategic modification of a core molecular structure to achieve predetermined properties. nih.govnih.gov For nitro-carbazoles like this compound, the goal is typically to fine-tune the energy levels (HOMO/LUMO), bandgap, and charge transport characteristics for specific electronic devices. nih.gov

Key design strategies include:

Position of the Nitro Group: The location of the nitro substituent on the carbazole framework is critical. In 7H-dibenzo[c,g]carbazole, nitration occurs at the 5 and/or the symmetric 9 position. acs.org The specific placement influences the degree of electronic coupling with the carbazole's π-system and thus the magnitude of the effect on the frontier molecular orbitals.

Number of Nitro Groups: Increasing the number of electron-withdrawing groups further lowers the HOMO and LUMO energy levels. For example, 5,9-Dinitro-DBC has a higher reduction potential compared to 5-Nitro-DBC, indicating its LUMO level is lower and it is more easily reduced (accepts electrons). acs.org This strategy can enhance n-type characteristics but may also increase the risk of fluorescence quenching.

Donor-Acceptor (D-A) Architecture: A powerful design concept involves combining the electron-accepting nitro-carbazole unit with an electron-donating moiety within the same molecule. rsc.org This creates a D-A structure that promotes intramolecular charge transfer. Such designs are central to developing materials with small bandgaps, strong absorption in the visible spectrum, and high nonlinear optical properties. nih.gov

Modification of the Carbazole Core: Altering the core structure itself, for instance by introducing bridging atoms (e.g., ethynylene groups) or changing the fusion topology of the aromatic rings, can tune the degree of π-electron delocalization and the rigidity of the molecule. bohrium.com This affects both charge transport and photophysical properties. Introducing alkyl chains can improve solubility and prevent π-aggregation, which can enhance charge injection and collection efficiency in devices. nih.gov

These strategies allow for the creation of a wide range of materials where properties are tuned for applications such as electron transport layers in OLEDs, acceptors in organic solar cells, or active components in various sensors. ontosight.airsc.org

Sensor Design Principles Based on Molecular Recognition and Interaction Mechanisms

Chemical sensors operate by combining a recognition element, which selectively interacts with a target analyte, and a transducer, which converts this interaction into a measurable signal. nih.gov For sensors based on compounds like this compound, the design principles revolve around leveraging its unique electronic and photophysical properties for molecular recognition and signal transduction.

Molecular Recognition: This is the specific binding or interaction between the sensor molecule and the analyte. nih.gov The electron-deficient nature of the this compound framework makes it a candidate for detecting electron-rich analytes. The interaction can occur through several non-covalent mechanisms:

Electron Donor-Acceptor Interactions: The electron-poor nitroaromatic system can form charge-transfer complexes with electron-rich analytes. nih.gov This interaction is a primary mechanism for the detection of nitroaromatics (as analytes) by electron-rich fluorescent polymers. rsc.org Conversely, an electron-deficient sensor like this compound could detect electron-rich species.

Hydrogen Bonding: The N-H group on the carbazole ring can act as a hydrogen bond donor, providing a recognition site for analytes that are hydrogen bond acceptors.

π-π Stacking: The large, planar aromatic surface of the dibenzocarbazole can interact with other aromatic analytes through π-π stacking.

Signal Transduction: The recognition event must cause a change in a measurable property of the sensor molecule. For fluorescent sensors, this is often a change in emission intensity or wavelength.

Fluorescence Quenching: This is a common mechanism where the analyte interacts with the excited state of the fluorophore, providing a non-radiative pathway for it to return to the ground state, thus "turning off" the fluorescence. mdpi.com The interaction of an analyte with this compound could induce quenching through mechanisms like photoinduced electron transfer (PET). mdpi.com

Fluorescence Enhancement ("Turn-On"): In some designs, the sensor is initially non-fluorescent, and binding to the analyte disrupts a quenching pathway, "turning on" the fluorescence. rsc.org For example, aggregation-induced emission (AIE) sensors are non-emissive as single molecules but become highly fluorescent upon aggregation, a process that can be triggered by an analyte. rsc.org

The design of a sensor based on this compound would therefore involve creating a system where the selective binding of a target analyte to the carbazole framework—via donor-acceptor, hydrogen bonding, or other interactions—results in a distinct and measurable change in its optical or electrochemical properties. nih.govnih.gov

Advanced Analytical Techniques for Structural and Mechanistic Characterization of 5 Nitro 7h Dibenzo C,g Carbazole

High-Resolution Mass Spectrometry for Complex Metabolite and Adduct Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-Nitro-7H-dibenzo(c,g)carbazole, its metabolites, and its adducts with biomolecules. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their transformation products. This level of precision is crucial for distinguishing between compounds with very similar nominal masses.

Research on the parent compound, 7H-dibenzo[c,g]carbazole (DBC), and its derivatives demonstrates the power of this technique. HRMS has been successfully used to characterize various hydroxylated metabolites of DBC isolated from rat liver microsomal incubations. nih.gov Furthermore, the technique is pivotal in identifying DNA adducts, which are formed when reactive metabolites of a compound covalently bind to DNA. For instance, studies have used mass spectrometry to analyze adducts formed from the reaction of DBC-3,4-dione, a reactive metabolite, with nucleic acid bases. nih.gov Techniques such as collision-activated dissociation (CAD) are paired with MS to fragment ions, providing structural information about the molecule, which is essential for identifying the exact site of adduction. nih.gov The mass spectrum of nitrated DBC derivatives, such as dinitro-DBC, shows a distinct molecular ion that confirms the addition of the nitro groups. acs.org

Table 1: Application of High-Resolution Mass Spectrometry in the Analysis of this compound and its Derivatives

| Analytical Target | Mass Spectrometry Technique | Information Obtained |

|---|---|---|

| Parent Compound | HRMS | Accurate mass for elemental composition confirmation. nih.gov |

| Metabolites | HRMS, MS/MS (CAD) | Identification and structural characterization of metabolic products (e.g., hydroxylated derivatives). nih.govnih.gov |

| DNA Adducts | HRMS, MS/MS (CAD) | Elemental composition and structural elucidation of carcinogen-DNA adducts. nih.gov |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Synthesized Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound and its synthesized analogues. While HRMS provides the elemental formula, NMR reveals the precise arrangement of atoms and the connectivity within the molecule.

Complete characterization of various DBC derivatives has been accomplished using high-resolution NMR. nih.gov For nitrated analogues, ¹H NMR spectroscopy is particularly useful for determining the position of the nitro substituents on the aromatic core. The symmetry and chemical shifts in the ¹H NMR spectrum of 5,9-dinitro-DBC, for example, provided clear evidence that the two nitro groups were located at the K-region of the molecule. acs.org In addition to one-dimensional techniques like ¹H and ¹³C NMR, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) are employed. COSY NMR helps to establish the connectivity between adjacent protons, which was instrumental in the structural characterization of adducts formed between DBC-3,4-dione and nucleosides. nih.gov

Table 2: NMR Spectroscopic Techniques for Structural Elucidation

| NMR Technique | Purpose | Example Application |

|---|---|---|

| ¹H NMR | Determines the chemical environment and number of different types of protons. | Locating nitro group positions on the dibenzocarbazole (B1207471) ring system. acs.org |

| ¹³C NMR | Determines the chemical environment and number of different types of carbon atoms. | Characterizing the carbon skeleton of synthetic derivatives. researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in its solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions, such as π-π stacking. ontosight.ai

While specific crystal structure data for this compound is not widely published, the analysis of the parent compound, 7H-dibenzo[c,g]carbazole, reveals the type of data obtained. The parent compound crystallizes in an orthorhombic crystal system with the space group Pmma. wikipedia.org This kind of detailed structural information is vital for understanding how the molecule packs in a solid and for computational modeling studies. The planarity of the dibenzocarbazole framework is a key feature that influences its physical properties and is best confirmed by X-ray analysis. ontosight.ai

Table 3: Key Parameters Determined by X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., orthorhombic, triclinic). researchgate.netwikipedia.org | Defines the symmetry and shape of the unit cell. |

| Space Group | Describes the symmetry elements within the crystal's unit cell. researchgate.netwikipedia.org | Provides a complete description of the crystal's internal symmetry. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. researchgate.net | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths/Angles | Precise distances between atoms and angles between chemical bonds. | Confirms the molecular geometry and identifies any structural strain. |

Advanced Chromatographic Separation Techniques for Isomer Resolution and Purity Assessment

Advanced chromatographic techniques are essential for the isolation, purification, and analysis of this compound and its complex mixtures of isomers and metabolites. Given that nitration can result in multiple positional isomers, the ability to resolve these closely related compounds is critical.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the separation and purification of DBC metabolites and adducts from biological samples. nih.govnih.gov Its high resolving power allows for the separation of individual components from complex mixtures, which can then be collected for further analysis by MS or NMR. The purity of reference standards and synthesized materials is also routinely assessed using HPLC. sigmaaldrich.com For purification on a preparative scale, Thin-Layer Chromatography (TLC) has been used, for instance, in the purification of 5-nitro-DBC from a reaction mixture. acs.org Gas chromatography (GC) is also a suitable technique for the analysis of the parent compound and related derivatives. sigmaaldrich.com

Table 4: Chromatographic Techniques and Their Applications

| Technique | Primary Application | Specific Use Case |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of complex mixtures; purity assessment. sigmaaldrich.com | Isolating individual metabolites of DBC from rat liver extracts. nih.gov |

| Thin-Layer Chromatography (TLC) | Purification and reaction monitoring. | Purifying synthesized 5-nitro-DBC. acs.org |

Conclusion and Future Research Perspectives on 5 Nitro 7h Dibenzo C,g Carbazole

Summary of Key Advancements in Synthesis and Mechanistic Understanding

The synthesis of 5-Nitro-7H-dibenzo(c,g)carbazole has been established through multi-step chemical reactions, primarily involving the nitration of the parent compound, 7H-dibenzo[c,g]carbazole (DBC). acs.orgontosight.ai Research has demonstrated that the direct nitration of DBC using reagents like nitric acid in an acetic acid solution preferentially yields the 5-nitro derivative, along with the symmetric 9-nitro and the 5,9-dinitro products. acs.org This regioselectivity is a key mechanistic insight, indicating the positions most susceptible to electrophilic attack on the dibenzocarbazole (B1207471) framework.

Key advancements include:

Controlled Nitration: The development of synthetic protocols that allow for the introduction of a nitro group at the 5-position of the 7H-dibenzo(c,g)carbazole skeleton. acs.org

Structural Characterization: The successful characterization of the synthesized compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, which have been crucial in confirming its molecular structure. ontosight.aiontosight.ai

Electronic Properties: An initial understanding that the introduction of the electron-withdrawing nitro group at the 5-position significantly alters the electronic properties of the carbazole (B46965) system, making it more electron-deficient. ontosight.ai This fundamental understanding is the basis for its potential applications in materials science. ontosight.ai

Metabolic Activation Insights: Initial studies on the mutagenicity of nitrated DBCs have provided foundational knowledge on their metabolic activation pathways, suggesting that both nitroreduction and ring oxidation are critical processes. nih.gov

Remaining Challenges in Elucidating Complex Transformation Pathways and Molecular Interactions

Despite progress, significant challenges remain in fully understanding the behavior of this compound. The biotransformation pathways of its parent compound, DBC, are not completely known, and by extension, the metabolic fate of its nitrated derivatives is even less clear. nih.gov Identifying the ultimate carcinogenic metabolites remains a critical and unresolved issue. nih.gov

Key challenges for future research include:

Incomplete Metabolic Mapping: The full metabolic pathways of this compound are yet to be mapped. While nitroreduction and ring oxidation are known to be involved in the metabolic activation of nitrated DBCs, the specific enzymes, intermediates, and final products are not fully identified. nih.govnih.gov

Intermolecular Interactions: The planar structure of the dibenzo(c,g)carbazole framework promotes significant intermolecular π-π stacking. ontosight.ai A detailed, quantitative understanding of how the nitro group influences these non-covalent interactions in the solid state is lacking. This knowledge is vital for designing materials with predictable electronic and photophysical properties.

Photochemical Reactivity: The photochemical stability and potential transformation pathways of this compound are largely unexplored. Other carbazole derivatives are known to undergo photochemical processes, and investigating similar reactivity in this compound could reveal new degradation pathways or synthetic applications. rsc.org

Genotoxicity Mechanisms: While it is known that the mutagenicity of hydroxylated derivatives of 5-nitro-DBC can be greater than the parent compound, the precise mechanisms of DNA adduction and the structural features of the ultimate electrophilic species responsible for genotoxic effects require more detailed investigation. acs.orgnih.gov

Emerging Avenues in Computational Design and Predictive Modeling for Carbazole Derivatives

Computational chemistry offers powerful tools to address many of the existing challenges and to guide future experimental work on this compound and related compounds.

Predictive Toxicology: Advanced computational models can be developed to predict the metabolic fate and toxicological profiles of nitrated carbazoles. By simulating interactions with metabolic enzymes like cytochrome P450, it may be possible to predict the formation of reactive metabolites and their potential for genotoxicity.

Materials Design: Density Functional Theory (DFT) and other quantum chemical methods are being used to investigate the electronic structure and properties of carbazole derivatives. researchgate.net These tools can predict how substitutions on the carbazole core affect the HOMO/LUMO energy levels, charge transport properties, and absorption/emission spectra. researchgate.net This allows for the in silico design of novel carbazole derivatives with tailored optoelectronic properties for applications in OLEDs, OFETs, and photovoltaic devices. ontosight.airesearchgate.net

Reaction Mechanism Elucidation: Computational studies can provide detailed energetic landscapes of reaction pathways, including synthetic routes and metabolic transformations. researchgate.net For instance, modeling the nitration of DBC can offer deeper insights into the observed regioselectivity. Similarly, investigating the energetics of nitroreduction and subsequent reactions can help identify the most likely genotoxic species. nih.gov

Pharmacophore Modeling: For developing carbazole derivatives with specific biological activities, pharmacophore modeling and virtual screening can identify promising lead compounds. nih.gov This approach has been successfully used to discover carbazole-based enzyme inhibitors and could be applied to targets relevant to the biological effects of this compound. nih.gov

Interdisciplinary Research Opportunities at the Interface of Synthetic Chemistry, Photophysics, and Chemical Biology

The future of research on this compound lies in a multidisciplinary approach that integrates synthetic innovation with advanced physical characterization and biological investigation.